molecular formula C16H25N3O B5216812 N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide

N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide

Cat. No.: B5216812
M. Wt: 275.39 g/mol
InChI Key: JLYDUVDBDHPPQE-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide: is a chemical compound with a molecular formula of C16H24N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyridine ring attached to the piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with pyridine-based compounds. One common method involves the condensation of N,N-diethylpiperidine-3-carboxamide with pyridine-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may act as a ligand for various biological targets, including receptors and enzymes, making it a candidate for drug discovery and development .

Industry: The compound finds applications in the production of specialty chemicals and intermediates. It can be used in the formulation of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    N,N-diethylpiperidine-3-carboxamide: A simpler derivative without the pyridine ring.

    Pyridine-3-carboxamide: Lacks the piperidine moiety.

    N,N-diethyl-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide: Similar structure but with the pyridine ring attached at a different position.

Uniqueness: N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-19(4-2)16(20)15-8-6-10-18(13-15)12-14-7-5-9-17-11-14/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYDUVDBDHPPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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